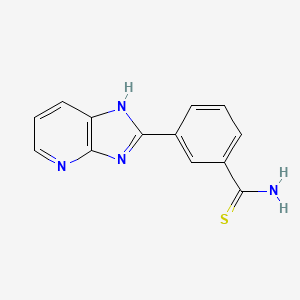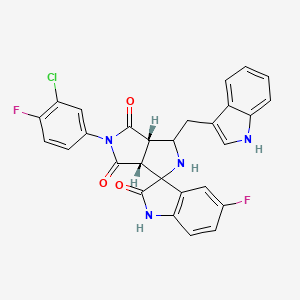
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to oxygen and nitrogen atoms within a cyclic framework
Méthodes De Préparation
The synthesis of 2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. One common synthetic route includes the use of trimethylamine and phenylmagnesium bromide as reagents, followed by cyclization to form the dioxazagermocane ring. Industrial production methods may involve similar reactions but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in substitution reactions where ligands attached to the germanium atom are replaced by other nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various organic halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of oxidative stress and the inhibition of specific enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane can be compared with similar compounds such as:
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and as a reagent in various chemical reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Used as a boron-containing reagent in organic synthesis and catalysis.
Cycloalkanes: These compounds, like cyclohexane, share a cyclic structure but differ in their chemical properties and applications
Propriétés
Numéro CAS |
921595-32-6 |
|---|---|
Formule moléculaire |
C13H21GeNO2 |
Poids moléculaire |
295.94 g/mol |
Nom IUPAC |
2,2,6-trimethyl-5-phenyl-1,3,6,2-dioxazagermocane |
InChI |
InChI=1S/C13H21GeNO2/c1-14(2)16-10-9-15(3)13(11-17-14)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clé InChI |
KFDDYTKQTPZSGX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCO[Ge](OCC1C2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


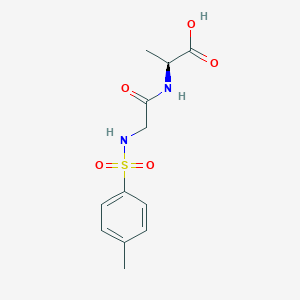


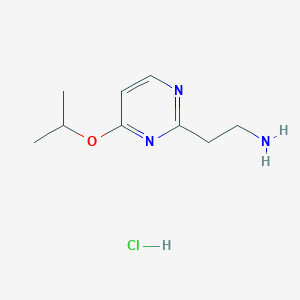
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)
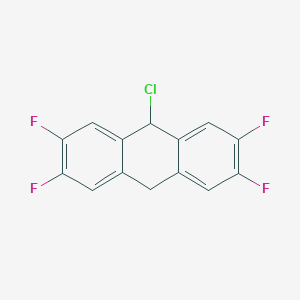
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
